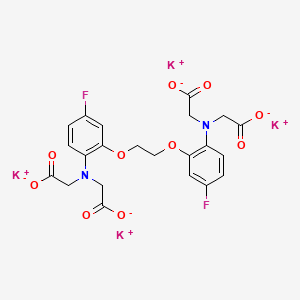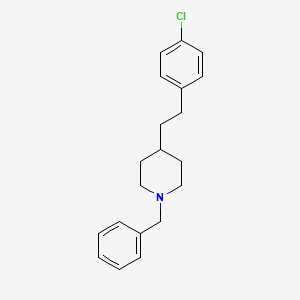
4-(4-Chlorophenethyl)-1-benzylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenethyl)-1-benzylpiperidine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a benzyl group and a 4-chlorophenethyl group
Métodos De Preparación
The synthesis of 4-(4-Chlorophenethyl)-1-benzylpiperidine typically involves multiple steps. One common method includes the reaction of 4-chlorophenethyl bromide with benzylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Análisis De Reacciones Químicas
4-(4-Chlorophenethyl)-1-benzylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the 4-chlorophenethyl group is replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenethyl)-1-benzylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenethyl)-1-benzylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-(4-Chlorophenethyl)-1-benzylpiperidine can be compared with other similar compounds such as:
4-Chlorophenethyl bromide: Shares the 4-chlorophenethyl group but differs in the rest of the structure.
4-Chlorophenol: Contains the 4-chlorophenyl group but lacks the piperidine ring and benzyl group.
N-(4-Chlorophenethyl)-N-methylurea: Similar side-chain structure but different core structure.
Propiedades
Fórmula molecular |
C20H24ClN |
|---|---|
Peso molecular |
313.9 g/mol |
Nombre IUPAC |
1-benzyl-4-[2-(4-chlorophenyl)ethyl]piperidine |
InChI |
InChI=1S/C20H24ClN/c21-20-10-8-17(9-11-20)6-7-18-12-14-22(15-13-18)16-19-4-2-1-3-5-19/h1-5,8-11,18H,6-7,12-16H2 |
Clave InChI |
HTLNIGKFSBFYNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


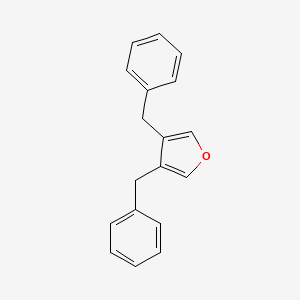
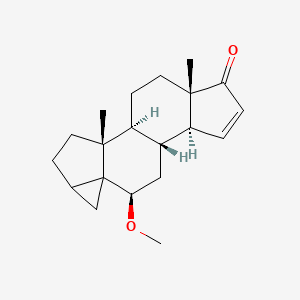
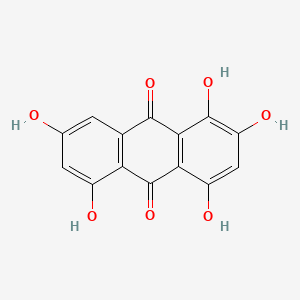
![(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438242.png)

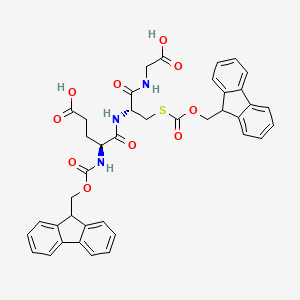
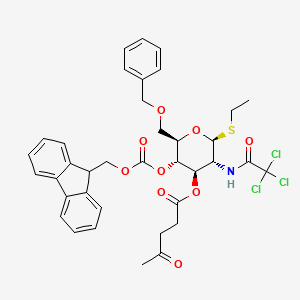


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-4-oxobutanoic acid](/img/structure/B13438278.png)
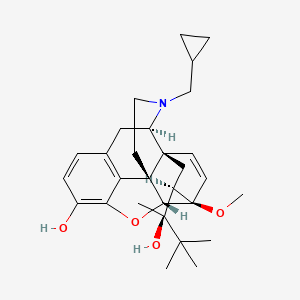

![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
